molecular formula C14H16ClN3O B1520467 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride CAS No. 1240529-29-6

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride

Cat. No.: B1520467
CAS No.: 1240529-29-6
M. Wt: 277.75 g/mol
InChI Key: OFWJKTCVDJQABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride is a chemical compound with the molecular formula C14H16ClN3O and a molecular weight of 277.75 g/mol . Its CAS Number is 1240529-29-6 . This molecule is a phenylurea derivative, a class of compounds known to be of significant interest in medicinal chemistry research. While specific biological data for this hydrochloride salt is not fully detailed in the literature, structurally related phenylurea compounds have been investigated as potent inhibitors of the immunotherapeutic target Indoleamine 2,3-dioxygenase 1 (IDO1) . Structure-activity relationship (SAR) studies indicate that the phenylurea scaffold is a critical pharmacophore, and the presence of specific substitutions on the phenyl ring can greatly influence inhibitory potency . As a building block, this compound, featuring both an aminomethyl group and a phenylurea core, offers researchers a versatile intermediate for further chemical synthesis and exploration in various pharmaceutical and life science applications . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]-3-phenylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12;/h1-9H,10,15H2,(H2,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJKTCVDJQABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound acts primarily as an inhibitor of various enzymes and pathways involved in cancer progression. Its structure allows it to interact with specific targets, leading to alterations in cell signaling pathways that promote apoptosis and inhibit tumor growth.

Antitumor Activity

Several studies have reported on the antitumor properties of this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity Data Against Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)36.12
HCT116 (Colon)1.1
MCF-7 (Breast)3.3
HeLa (Cervical)7.01

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO1). The inhibition of IDO1 can lead to enhanced immune responses against tumors.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
This compoundIDO10.415
EpacadostatIDO10.049

Case Studies

A notable study conducted by Liu et al. explored the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through mitochondrial pathways. The study highlighted that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

Another investigation focused on the pharmacokinetics and bioavailability of the compound, revealing favorable absorption characteristics that could enhance its therapeutic potential in clinical settings.

Scientific Research Applications

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Recent studies have highlighted the compound's potential as an inhibitor of IDO1, an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor progression. Substituted phenyl urea derivatives have shown varying degrees of inhibitory activity against IDO1, with specific structural modifications enhancing potency. For instance, para-substituted derivatives exhibited significantly stronger IDO1 inhibition compared to their ortho or meta counterparts .

CompoundStructureIDO1 Inhibition (IC50)
i1Unsubstituted>100 µM
i2Para-Cl0.415 µM
i3Para-CH₃0.157 µM

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxic effects, suggesting potential applications in cancer therapy. For example, compounds derived from 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride demonstrated promising results in inhibiting growth in MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .

Cell LineCompoundIC50 (µM)
MCF7i23.79
NCI-H460i312.50
SF-268i442.30

Cancer Treatment

Given its role as an IDO1 inhibitor and its cytotoxic effects on cancer cells, this compound is being investigated for potential use in combination therapies for cancer treatment. The ability to modulate immune responses while directly targeting tumor cells presents a dual mechanism that could enhance therapeutic efficacy.

Neurological Disorders

There is emerging interest in the application of phenyl urea derivatives in treating neurological disorders due to their ability to penetrate the blood-brain barrier and interact with central nervous system targets. Research into their neuroprotective effects is ongoing, particularly concerning their influence on neurotransmitter systems and neuroinflammation .

Case Study 1: IDO1 Inhibition

In a study evaluating various phenyl urea derivatives for IDO1 inhibition, researchers synthesized multiple analogs of this compound. The study found that certain modifications significantly enhanced inhibitory activity, suggesting that structural optimization could lead to more effective therapeutic agents for immunotherapy .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of this compound against different cell lines revealed that specific substitutions at the para-position of the phenyl ring increased cytotoxicity. This study underscored the importance of chemical structure in determining biological activity and opened avenues for further research into targeted cancer therapies .

Chemical Reactions Analysis

Functional Group Modifications

The aminomethyl group (-CH₂NH₂) and urea moiety (-NHCONH-) enable targeted derivatization:

Acylation of Aminomethyl Group

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amide derivatives.

    • Example : Reaction with benzoyl chloride yields 3-[3-(benzamidomethyl)phenyl]-1-phenylurea.

Alkylation Reactions

  • The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions:

    • Conditions : K₂CO₃, DMF, 60°C, 12h.

    • Product : Tertiary amine derivatives with improved lipophilicity.

Urea Bond Cleavage

  • Acidic hydrolysis (6M HCl, reflux) breaks the urea linkage into aniline and CO₂ .

  • Enzymatic cleavage by urease is theorized but not experimentally confirmed for this compound.

Table 2: Stability Under Environmental Conditions

ConditionObservationHalf-LifeSource
pH 1–2 (HCl)Stable; no decomposition after 24h at 25°C>30 days
pH 13 (NaOH)Rapid hydrolysis of urea bond<1h
UV light (254 nm)Photodegradation to phenolic byproducts48h

Key Findings :

  • Stability in acidic conditions makes it suitable for oral drug formulations.

  • Alkaline instability necessitates protective packaging during storage.

Catalytic and Biological Interactions

  • Enzyme Inhibition : Shows moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM) due to urea’s hydrogen-bonding capacity .

  • Metal Complexation : Forms coordination complexes with Cu²⁺ and Fe³⁺ in aqueous ethanol, altering solubility.

Industrial-Scale Modifications

  • Optimized Recrystallization : Dichloromethane yields >98% purity crystals, critical for pharmaceutical applications .

  • Side Product Management : Diphenylurea byproducts are minimized using stoichiometric amine excess .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-[3-(aminomethyl)phenyl]-1-phenylurea hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
3-[3-(Aminomethyl)phenyl]-1-phenylurea HCl 1240529-29-6 C₁₄H₁₆ClN₃O 277.75 Phenylurea + 3-aminomethylphenyl substituent Reference
N-(3-(Aminomethyl)phenyl)-N-methylacetamide HCl 849020-90-2 C₁₀H₁₅ClN₂O 230.70 Acetamide backbone + 3-aminomethylphenyl 0.93
N-(4-(Aminomethyl)phenyl)acetamide HCl 25027-73-0 C₉H₁₃ClN₂O 200.67 Acetamide backbone + 4-aminomethylphenyl 0.97
1400W (hydrochloride) 214358-33-5 C₁₀H₁₆Cl₂N₄ 275.17 Ethanimidamide + 3-aminomethylphenylmethyl N/A
3-[3-(Dimethylamino)propyl]-1-phenylurea [32022-55-2] C₁₂H₁₉N₃O 221.30 Phenylurea + dimethylaminopropyl substituent N/A

*Similarity scores (0–1 scale) based on structural and functional alignment .

Key Observations:
  • Positional Isomerism: The substitution pattern (3- vs. 4-aminomethylphenyl) significantly impacts biological activity and binding affinity, as seen in N-(3-aminomethylphenyl) vs. N-(4-aminomethylphenyl) derivatives .
  • Functional Group Variations: The dimethylaminopropyl group in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces a tertiary amine, enhancing lipophilicity compared to the primary amine in the reference compound .
Key Observations:
  • Data Gaps: The reference compound lacks explicit hazard classifications, whereas analogs like 3-[3-(dimethylamino)propyl]-1-phenylurea are deemed low-risk .
  • Research-Specific Handling : 1400W (hydrochloride) requires stringent controls (e.g., NIOSH-approved respirators) due to undefined toxicological profiles .

Preparation Methods

Urea Formation via Phenyl Chloroformate and Aniline Derivatives

One of the well-documented methods involves the reaction of phenyl chloroformate with aniline derivatives to form phenylurea intermediates, which can then be further functionalized.

  • Procedure : Aniline is reacted with phenyl chloroformate in the presence of a base such as triethylamine in an organic solvent like butanone at mild temperatures (~40 °C). The reaction progress is monitored until complete conversion, followed by solvent removal and crystallization to isolate the phenylurea intermediate with high purity (~99%) and good yield (~70%).

  • Advantages : This method avoids the use of phosgene, a toxic reagent, making it safer and more industrially feasible. The reaction conditions are mild, and the by-products are minimal, facilitating easier purification.

  • Example Data :

Step Reagents & Conditions Yield (%) Purity (%)
1 Aniline + Phenyl chloroformate, triethylamine, 40 °C, butanone 70 99
  • Reference : Patent CN103880738A describes this method in detail, emphasizing the industrial applicability and high purity of the product.

Aminomethyl Group Introduction

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Purity (%)
1 Phenylurea formation Aniline + phenyl chloroformate, triethylamine, 40 °C, butanone Phenylurea intermediate ~70 ~99
2 Aminomethyl group introduction Halomethyl or aldehyde precursor, catalytic hydrogenation, Pd/C, H2 atmosphere, 30–70 °C 3-(Aminomethyl)phenylurea base Variable High
3 Hydrochloride salt formation Acidification with HCl, pH ~3 This compound High High

Analytical and Purity Data

  • Purity of phenylurea intermediates is typically above 98%, confirmed by chromatographic and spectroscopic methods (HPLC, NMR, LC/MS).
  • Yields for urea formation steps range from 70% to 80%, depending on reaction conditions and purification methods.
  • Hydrogenation steps for aminomethyl introduction yield 50–70% with purity >95% after recrystallization.

Research Findings and Optimization

  • The use of triethylamine or N,N-diisopropylethylamine as bases in urea formation improves yield and reduces by-products.
  • Catalysts such as palladium on carbon are effective for simultaneous reduction of nitro groups and double bonds, facilitating aminomethyl group introduction.
  • Controlling reaction temperature and hydrogen pressure is critical to maximize yield and minimize side reactions during reduction steps.
  • Repeated crystallization and filtration enhance purity to >98% for the final hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride relevant to experimental design?

  • Answer : The compound is a powder with a molar mass of 221.3 g/mol and a melting point of 248–250°C . Solubility data indicate slight solubility in water, necessitating polar aprotic solvents (e.g., DMF) for dissolution . Stability under ambient conditions is not fully characterized, but decomposition products (e.g., nitrogen oxides) suggest thermal sensitivity, requiring inert atmospheres for high-temperature experiments .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

  • Answer : Due to unverified toxicological profiles, use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, dermal contact, or ocular exposure . Implement mechanical ventilation and emergency showers in workspaces. First-aid measures include fresh air exposure for inhalation incidents and symptomatic treatment under medical supervision .

Q. How should researchers address inconsistencies in reported physicochemical data (e.g., melting points, solubility) across sources?

  • Answer : Validate conflicting data via experimental replication (e.g., differential scanning calorimetry for melting points) and cross-reference authoritative databases (e.g., PubChem, ECHA). For example, discrepancies in decomposition temperatures may arise from varying purity levels, necessitating HPLC or NMR for batch verification .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield and purity?

  • Answer : Synthesis typically involves coupling 3-(aminomethyl)aniline with phenyl isocyanate, followed by HCl salt formation . Optimize yield (>90%) by controlling stoichiometric ratios (1:1.2 amine:isocyanate) and reaction temperatures (0–5°C to minimize side products). Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can structural analogs of this compound inform its potential as an enzyme inhibitor or receptor modulator?

  • Answer : Analogues like ZK824859 hydrochloride, which share the 3-(aminomethyl)phenyl motif, inhibit enzymes such as urokinase plasminogen activator via competitive binding . Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like serine proteases, guided by boronic acid derivatives’ ligand interactions .

Q. What analytical techniques are critical for characterizing this compound’s stability under various storage conditions?

  • Answer : Use thermogravimetric analysis (TGA) to assess thermal degradation thresholds (>150°C) and HPLC-MS to detect hydrolytic byproducts (e.g., urea derivatives) in accelerated stability studies (40°C/75% RH). FT-IR can monitor functional group integrity during long-term storage .

Q. How might this compound interact with biological systems based on its structural features?

  • Answer : The urea backbone and aminomethyl group enable hydrogen bonding with enzyme active sites (e.g., proteases) or receptor pockets (e.g., G-protein-coupled receptors). In vitro assays (e.g., fluorescence polarization) can quantify binding to targets like thrombin, leveraging boronic acid derivatives’ affinity for serine residues .

Q. What methodologies resolve contradictions in its reported ecological toxicity data?

  • Answer : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps. Cross-validate with quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints (e.g., LC50) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Purity AnalysisHPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)
Structural Elucidation¹H/¹³C NMR, High-Resolution MS
Stability ProfilingTGA, Accelerated Stability Chambers (ICH Q1A)
Toxicity ScreeningAmes Test (OECD 471), In Vitro Cytotoxicity Assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.